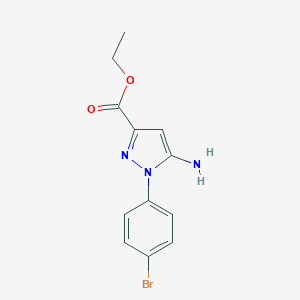

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

描述

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12BrN3O2 It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions, leading to the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrogen derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound selectively induces apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism involves the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against a range of bacterial strains, including resistant strains, suggesting its potential use in developing new antibiotics .

Agrochemicals

1. Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing novel pesticides. Research has indicated that it can act as an effective herbicide against specific weed species, thereby enhancing crop yield and sustainability in agricultural practices .

2. Plant Growth Regulators

Additionally, studies are exploring its role as a plant growth regulator. This compound can promote growth and enhance resistance to environmental stressors in plants, which could be beneficial for agricultural productivity .

Materials Science

1. Synthesis of Novel Polymers

In materials science, this compound is being investigated for its potential to synthesize novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer matrices, potentially leading to materials with improved thermal stability and mechanical properties .

2. Nanomaterials Development

Furthermore, this compound can be used in the development of nanomaterials. Its ability to form complexes with metal ions is being explored for creating nanocomposites that could be used in electronics and catalysis .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Anti-inflammatory drugs | Modulates NF-kB signaling | |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Agrochemicals | Pesticides | Acts as an effective herbicide |

| Plant growth regulators | Enhances growth and stress resistance | |

| Materials Science | Synthesis of novel polymers | Improves thermal stability and mechanical properties |

| Development of nanomaterials | Forms complexes with metal ions |

作用机制

The mechanism of action of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic Acid Ethyl Ester: Similar in structure but contains a triazole ring instead of a pyrazole ring.

Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Contains a thiazole ring, offering different chemical properties.

Uniqueness

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

生物活性

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264042-04-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 310.15 g/mol

This compound features a pyrazole ring substituted with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, suggesting that this compound may possess comparable antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound might also exert similar effects.

Anticancer Activity

Research indicates that pyrazole derivatives can act as potent anticancer agents. They have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. This compound may exhibit these properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, compounds were tested using a carrageenan-induced edema model in rats. The results indicated that several derivatives exhibited significant inhibition of paw edema, with some achieving results comparable to ibuprofen . This supports the hypothesis that this compound may also demonstrate similar anti-inflammatory effects.

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results showed that certain derivatives significantly inhibited bacterial growth at low concentrations, hinting at the potential effectiveness of this compound in treating bacterial infections .

Research Findings Summary

属性

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLALDDPGDDTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566686 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264042-04-7 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。